But-3-ynyl Acetate
Overview
Description
But-3-ynyl Acetate is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as 3-Butynyl-1-acetate and But-3-yn-1-yl acetate . The molecular weight of this compound is 112.13 g/mol .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, a gold (I)-catalyzed glycosylation for stereoselective synthesis of 2-deoxy α-glycosides using bench-stable 2-deoxy S-But-3-ynyl thioglycoside donors has been described .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code InChI=1S/C6H8O2/c1-3-4-5-8-6 (2)7/h1H,4-5H2,2H3
. The Canonical SMILES representation is CC(=O)OCCC#C
.
Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 112.13 g/mol and an XLogP3-AA value of 0.7 . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 112.052429494 g/mol . The topological polar surface area is 26.3 Ų .
Scientific Research Applications
Isomerisation in Chemical Synthesis
But-3-ynyl acetate has been studied for its potential in chemical synthesis, particularly in isomerisation reactions. For instance, prop-2-ynyl acetates, like this compound, can rearrange to form allenyl acetates in the presence of copper(I) chloride. In the presence of silver trifluoroacetate, butadienyl acetates are formed, which are useful in Diels–Alder reactions (Cookson, Cramp, & Parsons, 1980).
Synthesis of Allenic Aldehydes
This compound derivatives have been used in the synthesis of allenic aldehydes. A study demonstrated the creation of a six-membered, cyclic acetal of buta-2,3-dienal by treating 3-O-(Z-but-1-en-3-ynyl)-1,2-O-isopropylidene-α-D-glucofuranose with potassium hydroxide (Augé, David, & Lubineau, 1980).
Biosynthetic Studies
This compound has been utilized in biosynthetic studies. For example, studies on the biosynthesis of bithiophenes in hairy root cultures of Tagetes patula have used derivatives of this compound as precursors (Menelaou et al., 1991).
Synthesis of Heterocyclic Acetylene Derivatives
This compound and its derivatives have been used in the synthesis of various heterocyclic acetylene derivatives, including naturally occurring compounds with nematicidal and fungicidal activity (Rossi, Carpita, & Lezzi, 1984).
As a Precursor in Polymer Synthesis
This compound has been investigated for its role in polymerization processes. For instance, its bulk polymerization with benzoyl peroxide as a catalyst is characterized by degradative and effective chain transfer (Gaylord & Kujawa, 1959).
Applications in Organic Chemistry
In organic chemistry, this compound and its derivatives are significant building blocks, particularly in the preparation of enantiomeric homopropargyl alcohols (Borowiecki & Dranka, 2019).
Properties
IUPAC Name |
but-3-ynyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNSVDRPMTMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390790 | |
Record name | But-3-ynyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56703-55-0 | |
Record name | But-3-ynyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yn-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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